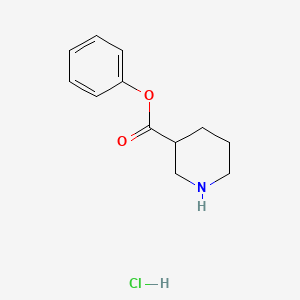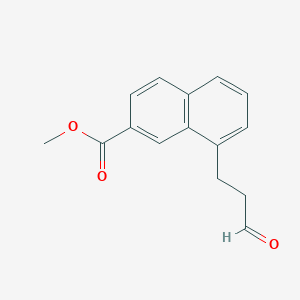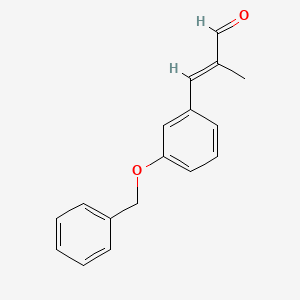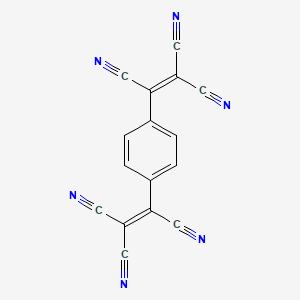
2-Amino-1,1,1-trichloro-6-hydroxy-6-methylhept-2-en-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1,1,1-trichloro-6-hydroxy-6-methylhept-2-en-4-one is a complex organic compound with a unique structure that includes multiple functional groups such as amino, hydroxy, and trichloromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,1,1-trichloro-6-hydroxy-6-methylhept-2-en-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hept-2-en-4-one Backbone: This can be achieved through aldol condensation reactions involving appropriate aldehydes and ketones.
Introduction of the Trichloromethyl Group: This step often involves chlorination reactions using reagents such as trichloromethyl chloroformate.
Amination and Hydroxylation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1,1,1-trichloro-6-hydroxy-6-methylhept-2-en-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The trichloromethyl group can be reduced to form less chlorinated derivatives.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the trichloromethyl group may produce dichloromethyl derivatives.
Aplicaciones Científicas De Investigación
2-Amino-1,1,1-trichloro-6-hydroxy-6-methylhept-2-en-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-Amino-1,1,1-trichloro-6-hydroxy-6-methylhept-2-en-4-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of enzymes, alter signaling pathways, and affect cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-methylhept-2-en-4-one: Lacks the trichloromethyl group, resulting in different reactivity and applications.
6-(3-Hydroxy-4-methylphenyl)-2-methylhept-2-en-4-one: Contains a phenyl group, which imparts different chemical properties and biological activities.
Uniqueness
2-Amino-1,1,1-trichloro-6-hydroxy-6-methylhept-2-en-4-one is unique due to the presence of the trichloromethyl group, which significantly influences its chemical reactivity and potential applications. This compound’s combination of functional groups makes it a versatile and valuable molecule in various fields of research.
Propiedades
| 137813-61-7 | |
Fórmula molecular |
C8H12Cl3NO2 |
Peso molecular |
260.5 g/mol |
Nombre IUPAC |
2-amino-1,1,1-trichloro-6-hydroxy-6-methylhept-2-en-4-one |
InChI |
InChI=1S/C8H12Cl3NO2/c1-7(2,14)4-5(13)3-6(12)8(9,10)11/h3,14H,4,12H2,1-2H3 |
Clave InChI |
OFVPRHKKUZVHLH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC(=O)C=C(C(Cl)(Cl)Cl)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Naphthalen-2-yl)-3-[2-(8-phenyloctyl)phenyl]prop-2-en-1-one](/img/structure/B14284858.png)



![(3E)-3-[(2-Hydroxy-2-methylpropyl)imino]butan-2-one](/img/structure/B14284882.png)


